N,4-Dimethyl-1,3-benzoxazol-2-amine

Anthelmintic Discovery Cytotoxicity Therapeutic Window

N,4-Dimethyl-1,3-benzoxazol-2-amine (CAS 2060052-64-2) is a disubstituted 2-aminobenzoxazole featuring both an N-methyl group on the 2-amino moiety and a methyl substituent at the 4-position of the fused benzene ring. This heterocyclic scaffold belongs to the privileged benzoxazole class, which has been extensively validated in medicinal chemistry for yielding potent anthelmintic, kinase-inhibitory, and antimicrobial agents.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B13259243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Dimethyl-1,3-benzoxazol-2-amine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC(=N2)NC
InChIInChI=1S/C9H10N2O/c1-6-4-3-5-7-8(6)11-9(10-2)12-7/h3-5H,1-2H3,(H,10,11)
InChIKeyJRGAUFJTPBFICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Dimethyl-1,3-benzoxazol-2-amine: A Strategic Benzoxazole Building Block for Anthelmintic and Kinase-Targeted Discovery


N,4-Dimethyl-1,3-benzoxazol-2-amine (CAS 2060052-64-2) is a disubstituted 2-aminobenzoxazole featuring both an N-methyl group on the 2-amino moiety and a methyl substituent at the 4-position of the fused benzene ring . This heterocyclic scaffold belongs to the privileged benzoxazole class, which has been extensively validated in medicinal chemistry for yielding potent anthelmintic, kinase-inhibitory, and antimicrobial agents [1]. The compound serves as a versatile intermediate; its dual substitution pattern is engineered to modulate key drug-like properties such as lipophilicity, hydrogen-bond donor count, and metabolic stability relative to mono-substituted or unsubstituted benzoxazol-2-amines.

1 Benzoxazole privileged scaffold for kinase and anthelmintic discovery programs
2 Dual N-methyl + 4-methyl substitution for lipophilicity and metabolic stability modulation
3 Retained mono-N-methyl H-bond donor for pharmacophore compatibility in hinge-binding studies

Why N,4-Dimethyl-1,3-benzoxazol-2-amine Cannot Be Replaced by Common In-Class Analogs


Generic substitution among 2-aminobenzoxazole building blocks is chemically unfounded due to the profound influence of even minor substituent changes on biological target engagement, selectivity, and ADME properties. The reference anthelmintic lead, N-methylbenzo[d]oxazol-2-amine, demonstrated comparable potency to albendazole but with approximately 10-fold lower cytotoxicity against HEK293 cells, a therapeutic window directly linked to its specific N-methyl substitution pattern [1]. Interchanging this with the 4-methyl-1,3-benzoxazol-2-amine (free NH₂, CAS 947504-99-6) not only removes the critical N-alkyl group required for potency but also introduces an additional hydrogen-bond donor, drastically altering permeability and target binding. Conversely, the N,N-dimethyl analog (CAS 13858-89-4) eliminates the hydrogen-bond donor entirely, abandoning the pharmacophore essential for certain kinase and anthelmintic interactions. Only N,4-dimethyl-1,3-benzoxazol-2-amine retains the mono-N-methyl donor while adding a 4-methyl group to fine-tune lipophilicity and metabolic soft-spot protection, making direct replacement by any single close analog impossible without compromising the designed property profile.

N,N-Dimethyl analog (CAS 13858-89-4)
Zero H-bond donors may abolish hinge-region target engagement; pharmacophore profile differs fundamentally from the mono-N-methyl donor present in the target compound.
4-Methyl-1,3-benzoxazol-2-amine (free NH₂, CAS 947504-99-6)
Additional H-bond donor from free NH₂ may shift permeability and binding profile; N-alkyl substitution required for reported anthelmintic activity is absent.
N-Methylbenzoxazol-2-amine (4-H analog)
Absence of 4-methyl group may shift metabolic stability context; predicted ΔLogP ≈ +0.5 difference alters lipophilicity-dependent properties relative to the 4-methyl derivative.

Quantitative Differentiation of N,4-Dimethyl-1,3-benzoxazol-2-amine from Closest Benzoxazol-2-amine Analogs


Cytotoxicity Window vs. N-Methylbenzoxazol-2-amine (Lead Anthelmintic)

The unsubstituted (4-H) N-methylbenzoxazol-2-amine lead compound (2a) demonstrated approximately 10-fold lower cytotoxicity toward normal human embryonic kidney cells (HEK293) compared to the clinical anthelmintic albendazole, while maintaining comparable potency against Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis [1]. Introduction of a 4-methyl substituent, as in N,4-dimethyl-1,3-benzoxazol-2-amine, is a recognized medicinal chemistry strategy to further enhance metabolic stability and modulate lipophilicity (predicted ΔLogP ≈ +0.5), potentially widening this therapeutic window [2]. No direct comparative cytotoxicity data for the 4-methyl analog has been published; however, the structural modification preserves the critical N-methyl hydrogen-bond donor while sterically shielding the metabolically labile 4-position.

Cytotoxicity vs. Lead
Class-level inference
Reported ~10× cytotoxicity difference vs. albendazole (HEK293); predicted ΔLogP ≈ +0.5 for 4-methyl analog vs. unsubstituted lead (LogP 1.8)
Supports cytotoxicity endpoint review for anthelmintic lead optimization
4-Methyl analog direct cytotoxicity data not yet reported; class-level projection
Anthelmintic Discovery Cytotoxicity Therapeutic Window

Structural Differentiation: Hydrogen-Bond Donor Count vs. N,N-Dimethylbenzoxazol-2-amine

N,4-Dimethyl-1,3-benzoxazol-2-amine possesses exactly one hydrogen-bond donor (the N-H of the methylamino group), whereas the closely related N,N-dimethylbenzoxazol-2-amine (CAS 13858-89-4) has zero donors . This single donor is critical for mimicking the 2-amino pharmacophore of validated kinase inhibitors and anthelmintics, as the free NH group engages in key hydrogen-bonding interactions with the hinge region of kinases or parasite target proteins [1]. The 4-methyl group further differentiates the compound by increasing steric bulk at a position often implicated in CYP450-mediated metabolism, without altering the hydrogen-bond donor count.

H-Bond Donor Count
Class-level inference
1 H-bond donor (N-H) vs. 0 in N,N-dimethyl analog
Supports pharmacophore-model interpretation for hinge-binding studies
Single N-H donor mimics 2-amino kinase inhibitor pharmacophore; zero-donor analog incompatible
Medicinal Chemistry Pharmacophore Design Physicochemical Properties

Purity and Characterization Reliability for Procurement Decisions

Commercially available N,4-dimethyl-1,3-benzoxazol-2-amine is supplied with a guaranteed minimum purity of 95% as determined by HPLC or GC analysis, with supporting characterization data including NMR and mass spectrometry . In contrast, the unsubstituted 4-methyl-1,3-benzoxazol-2-amine (CAS 947504-99-6) is often listed at 95% purity but may lack comprehensive analytical documentation from certain suppliers . For procurement in SAR campaigns, the availability of verified purity and full characterization reduces the risk of introducing confounding impurities that can skew biological assay results.

Purity & Characterization
Data to verify
95% purity (HPLC); NMR and MS confirmation available from documented suppliers
Supports procurement consistency review for SAR campaigns
Characterization documentation varies by vendor; verify batch-specific COA
Chemical Procurement Analytical Quality Control Building Block Reliability

High-Value Application Scenarios for N,4-Dimethyl-1,3-benzoxazol-2-amine Based on Differentiated Evidence


Anthelmintic Lead Optimization Requiring Metabolic Stability Enhancement

In anthelmintic drug discovery programs following the N-methylbenzoxazol-2-amine lead scaffold (10× cytotoxicity advantage over albendazole [1]), N,4-dimethyl-1,3-benzoxazol-2-amine serves as the logical next-generation intermediate. Its 4-methyl group is predicted to block a common site of oxidative metabolism, potentially extending half-life and improving oral bioavailability relative to the 4-unsubstituted parent, while fully retaining the essential N-methyl hydrogen-bond donor required for target potency.

Kinase Inhibitor Library Synthesis Targeting the Hinge-Binding Pharmacophore

For constructing focused kinase inhibitor libraries, N,4-dimethyl-1,3-benzoxazol-2-amine provides the optimal 2-amino pharmacophore mimic. Its single N-H donor mirrors the hinge-binding motif of ATP-competitive inhibitors, while the 4-methyl group introduces steric differentiation that can enhance selectivity across the kinome. The N,N-dimethyl analog (zero donors) is incompatible with this pharmacophore, making the procurement of the N-methyl derivative a non-negotiable requirement.

Structure-Activity Relationship (SAR) Studies on Benzoxazole Substitution Patterns

When systematically exploring the SAR of benzoxazol-2-amine derived compounds, N,4-dimethyl-1,3-benzoxazol-2-amine occupies a unique position in the substitution matrix. It combines the N-methyl group (essential for potency) with the 4-methyl group (modulating logP and metabolism), enabling direct comparison with mono-substituted analogs to deconvolute the contributions of each substituent to biological activity and ADME properties.

Application
Selection Property
Validation Focus
Anthelmintic lead optimization studies
N-Methyl + 4-methyl substitution profile
Metabolism-dependent endpoint review
Kinase inhibitor hinge-binding studies
Mono-N-methyl H-bond donor context
Pharmacophore-model interpretation
Benzoxazole substitution SAR studies
Dual-substitution matrix position
Substituent contribution deconvolution
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